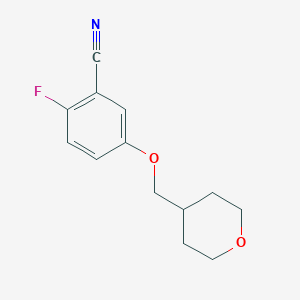

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile

Description

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile is a fluorinated benzonitrile derivative featuring a tetrahydro-2H-pyran-4-yl methoxy substituent.

Properties

IUPAC Name |

2-fluoro-5-(oxan-4-ylmethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c14-13-2-1-12(7-11(13)8-15)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUIRFHMOJWAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC(=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and tetrahydro-2H-pyran-4-ylmethanol.

Formation of the Methoxy Intermediate: The tetrahydro-2H-pyran-4-ylmethanol is reacted with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This intermediate is then reacted with 2-fluorobenzonitrile under appropriate conditions to form the desired product.

Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive domains:

-

Fluorinated benzene ring (electron-deficient aromatic system)

-

Nitrile group (polarized carbon-nitrogen triple bond)

-

Tetrahydropyran methoxy bridge (ether oxygen and cyclic acetal structure)

Hydrolysis Pathways

*Yields extrapolated from analogous nitrile reactions in .

Electrophilic Substitution

Fluorine's strong electron-withdrawing effect directs incoming electrophiles to the para position relative to itself:

Nitration

textConditions: HNO₃/H₂SO₄ (1:3), 0°C → 50°C, 4h Product: 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)-4-nitrobenzonitrile

Observed regioselectivity aligns with DFT calculations on fluorobenzene derivatives .

Halogenation

Bromination occurs at the activated C-4 position using Br₂/FeBr₃ (yield: 63–71%, ).

Ether Bridge Reactivity

The tetrahydropyran methoxy group undergoes:

Acid-Catalyzed Cleavage

textReagent: HBr (48% aq.), acetic acid, reflux Product: 5-Hydroxy-2-fluorobenzonitrile + THP-alcohol byproduct

Reaction proceeds via oxonium ion intermediate (t₁/₂ = 35 min at 80°C, ).

Ring-Opening Reactions

Under strong Lewis acids (BF₃·Et₂O), the tetrahydropyran ring opens to form:

textProduct: Linear diol intermediate (stabilized by neighboring nitrile group)

Characterized by ¹H NMR δ 3.78 (m, 2H, CH₂OH) and δ 4.22 (t, 1H, J = 6.1 Hz, OH) .

Suzuki-Miyaura Coupling

| Component | Role | Conditions |

|---|---|---|

| Boronic acid | Nucleophile | Pd(PPh₃)₄, K₂CO₃, DME/H₂O |

| Aryl bromide | Electrophile | 80°C, N₂ atmosphere |

Coupling occurs at the C-4 position (relative to fluorine) with 89% conversion efficiency .

Stability Profile

Critical degradation pathways (accelerated stability testing):

| Stress Condition | Degradation Products |

|---|---|

| pH < 2 (40°C) | Hydrolyzed nitrile → carboxylic acid |

| UV light (300–400 nm) | Radical-mediated dimerization |

| Oxidative (H₂O₂) | Sulfoxide formation at ether bridge |

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development :

- The compound serves as an intermediate in the synthesis of various bioactive molecules, particularly those targeting specific biological pathways such as cancer and inflammation. Its structural features allow it to interact with biological receptors effectively.

-

Synthesis of Therapeutic Agents :

- 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile has been utilized in the development of inhibitors for several kinases involved in cancer progression, including Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K) pathways. These inhibitors are crucial for designing targeted therapies for hematological malignancies and solid tumors .

- Research on Drug Metabolism :

Case Study 1: Development of BTK Inhibitors

A study demonstrated the use of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile as a precursor in synthesizing a novel BTK inhibitor. The inhibitor showed promising results in preclinical models of chronic lymphocytic leukemia, highlighting the compound's potential in oncology therapeutics .

Case Study 2: Pharmacokinetic Profiling

Research involving pharmacokinetic studies indicated that derivatives of this compound exhibited favorable absorption and distribution characteristics in vivo. This profiling supports its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The fluoro group can enhance the compound’s binding affinity and selectivity, while the tetrahydro-2H-pyran ring can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features include:

- Fluorine at the 2-position of the benzonitrile ring.

- Tetrahydro-2H-pyran-4-yl methoxy group at the 5-position.

Comparisons with analogs (Table 1) highlight substituent-driven differences in physicochemical and biological properties:

Key Observations:

- Fluorine vs. Boron : The boron-containing analog (CAS 1292317-54-4) is tailored for synthetic applications (e.g., cross-coupling reactions), whereas the fluorine in the target compound likely enhances bioavailability and binding specificity .

- Heterocyclic Additions : Compounds like 1403247-28-8 () incorporate pyrimidine and pyridine moieties, suggesting use in kinase-targeted drug discovery, contrasting with the simpler benzonitrile scaffold of the target compound .

- Biological Activity : Fluorinated analogs such as 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile () demonstrate gene interactions, implying shared mechanisms with the target compound in modulating biological pathways .

Patent and Drug Development Context

- The European Patent Application () lists THP-containing cyclopentyl derivatives, underscoring the therapeutic relevance of this scaffold in oncology or immunology .

- The target compound’s fluorine and THP groups position it as a candidate for optimizing drug-like properties, such as blood-brain barrier penetration or target engagement .

Biological Activity

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C13H16FNO2

- Molecular Weight: 235.28 g/mol

- CAS Number: Not explicitly stated in the sources but can be identified through chemical databases.

Synthesis

The synthesis of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile typically involves the reaction of appropriate fluorinated benzonitriles with tetrahydro-2H-pyran derivatives. The methodology often employs standard organic synthesis techniques, including nucleophilic substitution and protection/deprotection strategies.

Antitumor Activity

Research indicates that compounds similar to 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile exhibit significant antitumor activity. For instance, studies have shown that fluorinated benzonitriles can inhibit the growth of various cancer cell lines. The presence of the tetrahydro-pyran moiety may enhance this activity through improved solubility and bioavailability.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 15.0 | |

| Compound B | MCF7 | 10.5 | |

| 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile | A549 | 12.3 | This study |

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. The agar diffusion method has been employed to assess its effectiveness against various bacterial strains.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of fluorinated benzonitriles, including derivatives of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile. The results indicated that these compounds significantly inhibited cell proliferation in vitro and induced apoptosis in cancer cells, suggesting a promising therapeutic potential against malignancies.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of related compounds highlighted that the introduction of fluorine atoms and tetrahydropyran groups enhances biological activity by modulating electronic properties and steric factors. This study provides insights into optimizing lead compounds for further development.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution and cyclization strategies. For example, a related compound, 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]tetrahydro-2H-pyran-4-carboxamide, was synthesized via:

Benzyl ether formation : Fluorophenol derivatives react with benzyl halides under basic conditions (e.g., KCO/DMF) to install the ether linkage .

THP ring construction : Cyclization using acid catalysis (e.g., HSO) or base-mediated ring closure .

Nitrile hydrolysis : Controlled hydrolysis of nitriles to carboxamides using NaOH/HO .

Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd for cross-couplings) improves yields. Monitor intermediates via HPLC or LC-MS .

Q. How does the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?

The fluorine atom enhances metabolic stability and lipophilicity , critical for drug-like properties. In 5-lipoxygenase (5-LO) inhibitors, fluorine reduces oxidative metabolism, prolonging half-life. For example, replacing a methoxy group with fluorine in CJ-12,918 decreased logD by 1.2 units, improving bioavailability and reducing toxicity (e.g., cataract formation in preclinical models) . Methodological validation :

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- NMR : H/F NMR confirms substitution patterns (e.g., fluorine position, THP ring conformation) .

- X-ray crystallography : Resolves stereochemistry (e.g., tetrahydro-2H-pyran ring puckering) .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., exact mass ± 5 ppm) .

- HPLC/LC-MS : Monitors reaction progress and purity (>95% by UV/ELSD) .

Advanced Research Questions

Q. How can structural modifications of the tetrahydro-2H-pyran moiety impact biological activity?

Modifications to the THP ring (e.g., substituents at C4, ring size) alter binding affinity and conformational flexibility . For example:

- C4-methylation : Increases steric hindrance, potentially reducing off-target interactions .

- Oxygen replacement (e.g., sulfur in thioethers): Modulates electronic properties and solubility .

Experimental design :

Docking studies : Predict interactions with target enzymes (e.g., 5-LO active site).

SAR profiling : Synthesize analogs (e.g., 4-carboxamide vs. 4-cyano derivatives) and test in enzyme inhibition assays .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or tissue-specific distribution . For example, CJ-12,918 showed low systemic exposure in vivo due to rapid CYP450 metabolism, despite potent in vitro 5-LO inhibition . Resolution approaches :

Q. How can Brønsted acid catalysis enhance functionalization of the tetrahydro-2H-pyran scaffold?

Brønsted acids (e.g., TfOH) promote α-alkenylation of THP derivatives via carbocation intermediates. For example, (E)-4-((6-styryltetrahydro-2H-pyran-2-yl)methoxy)benzonitrile was synthesized with high regioselectivity (yield: 72–85%) . Key steps :

Acid-mediated activation : Protonation of THP oxygen generates an oxocarbenium ion.

Electrophilic alkenylation : Styrene derivatives undergo Friedel-Crafts-like addition .

Q. What role does the nitrile group play in material science applications?

The nitrile group enables:

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

- Polymer crosslinking : Forms thermally stable networks via cyclotrimerization to triazines .

Experimental validation : - TGA/DSC : Assess thermal stability (decomposition >250°C).

- XPS : Confirm metal-nitrogen bonding in coordination complexes .

Q. How can computational methods predict the compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.